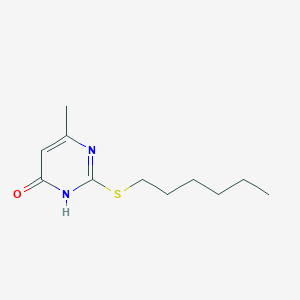![molecular formula C23H18N4O6S B11648697 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11648697.png)
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and various substituted benzaldehydes.
Formation of Benzoxazole: The reaction of 2-aminophenol with benzaldehyde derivatives under acidic conditions leads to the formation of benzoxazole.
Thioamide Formation: The benzoxazole derivative is then reacted with isothiocyanates to form the thiourea moiety.
Final Product:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, amines, and halogenated derivatives.
Scientific Research Applications
1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell growth.
Industry: The compound’s fluorescent properties make it useful in the development of dyes and sensors.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA, leading to the inhibition of DNA replication and cell division. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA include:
Benzothiazole Derivatives: These compounds share a similar structure and exhibit comparable biological activities.
Quinazoline Derivatives: Known for their anticancer properties, these compounds also feature a bicyclic ring system.
Benzimidazole Derivatives: These compounds are studied for their antimicrobial and anticancer activities.
The uniqueness of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-(4-METHOXY-3-NITROBENZOYL)THIOUREA lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research.
Properties
Molecular Formula |
C23H18N4O6S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O6S/c1-31-18-9-8-14(22-24-15-5-3-4-6-19(15)33-22)11-16(18)25-23(34)26-21(28)13-7-10-20(32-2)17(12-13)27(29)30/h3-12H,1-2H3,(H2,25,26,28,34) |
InChI Key |
DYJQZQGGMMOGOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648626.png)
![6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide](/img/structure/B11648627.png)
![3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648631.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B11648633.png)
![(5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648636.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11648643.png)
![4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B11648647.png)
![2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648651.png)
![(6Z)-6-(3,4-dimethoxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648665.png)

![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648687.png)
![5-(Furan-2-yl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648690.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11648692.png)
![7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648698.png)
